(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine
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Overview
Description
(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine is a chiral amine compound with a specific stereochemistry It is characterized by the presence of a dimethyl group and an o-tolyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry during the formation of the amine. For instance, the reaction of a suitable precursor with a chiral amine catalyst under controlled conditions can yield the desired product with high enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-2,2-dimethyl-1-(o-tolyl)propan-1-amine: The enantiomer of the compound with opposite stereochemistry.
2,2-dimethyl-1-(p-tolyl)propan-1-amine: A structural isomer with the tolyl group in the para position.
2,2-dimethyl-1-(m-tolyl)propan-1-amine: A structural isomer with the tolyl group in the meta position.
Uniqueness
(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomers and structural isomers. This uniqueness makes it valuable for applications requiring high enantiomeric purity and specific interactions with chiral environments.
Properties
CAS No. |
100485-66-3 |
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Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
(1S)-2,2-dimethyl-1-(2-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-9-7-5-6-8-10(9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3/t11-/m1/s1 |
InChI Key |
LEOJYNQFZGBWMY-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C(C)(C)C)N |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)(C)C)N |
Origin of Product |
United States |
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